molecular formula C17H22N2O3 B5917678 7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one

Cat. No.: B5917678
M. Wt: 302.37 g/mol
InChI Key: ZMNLWYJJHNSDCQ-UHFFFAOYSA-N
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Description

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is a derivative of coumarin, which has been extensively studied for its biological and pharmaceutical properties.

Chemical Reactions Analysis

Comparison with Similar Compounds

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one is unique due to its specific structure and pharmacophoric groups. Similar compounds include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin, 7-hydroxy-4-methyl-8-(4-methylpiperazin-1-yl)methyl coumarin, and 7-hydroxy-4-methyl-6-(4-methylpiperazin-1-yl)methyl coumarin . These compounds share similar biological activities but differ in their specific molecular targets and pathways.

Properties

IUPAC Name

7-hydroxy-4,8-dimethyl-6-[(4-methylpiperazin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-11-8-15(20)22-17-12(2)16(21)13(9-14(11)17)10-19-6-4-18(3)5-7-19/h8-9,21H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNLWYJJHNSDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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